molecular formula C14H20N2OS B7592715 1-(1,4-dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-2-methylsulfanylethanone

1-(1,4-dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-2-methylsulfanylethanone

Cat. No. B7592715
M. Wt: 264.39 g/mol
InChI Key: UEMAMLRYTZOWQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,4-dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-2-methylsulfanylethanone, also known as DMDS, is a chemical compound that has been widely used in scientific research. It has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying the mechanisms of various biological processes.

Mechanism of Action

1-(1,4-dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-2-methylsulfanylethanone acts as a positive allosteric modulator of GABA-A receptors, enhancing the effects of the neurotransmitter GABA. This leads to increased inhibition of neuronal activity, resulting in anxiolytic and sedative effects.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, including anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One advantage of 1-(1,4-dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-2-methylsulfanylethanone is its specificity for GABA-A receptors, allowing for targeted studies on the role of these receptors in various biological processes. However, its sedative and anxiolytic effects can also be a limitation, as they may interfere with behavioral studies or cause unwanted effects in animal models.

Future Directions

For 1-(1,4-dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-2-methylsulfanylethanone research include further studies on its neuroprotective effects, as well as investigations into its potential therapeutic uses for anxiety and sleep disorders. Additionally, studies on the effects of this compound on different subtypes of GABA-A receptors may provide insights into the development of more targeted treatments for neurological disorders.

Synthesis Methods

The synthesis of 1-(1,4-dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-2-methylsulfanylethanone involves the reaction of 1,4-dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-amine with 2-chloro-1-methylsulfonyl ethane in the presence of a base. The resulting this compound is then purified by recrystallization.

Scientific Research Applications

1-(1,4-dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-2-methylsulfanylethanone has been used in a variety of scientific research applications, including studies on the mechanisms of neurotransmission, the effects of drugs on the central nervous system, and the role of GABA receptors in anxiety and sleep disorders.

properties

IUPAC Name

1-(1,4-dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-2-methylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2OS/c1-11-8-9-15(2)12-6-4-5-7-13(12)16(11)14(17)10-18-3/h4-7,11H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMAMLRYTZOWQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C2=CC=CC=C2N1C(=O)CSC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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